molecular formula C8H8ClFO2S B11881170 4-Fluoro-2,5-dimethylbenzenesulfonyl chloride

4-Fluoro-2,5-dimethylbenzenesulfonyl chloride

Katalognummer: B11881170
Molekulargewicht: 222.66 g/mol
InChI-Schlüssel: IBXSEFHRDGDRGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2,5-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 2- and 5-positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,5-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-2,5-dimethylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2,5-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonates, and other sulfonyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2,5-dimethylbenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2,5-dimethylbenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactant .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Fluoro-3,5-dimethylbenzenesulfonyl chloride
  • 4-Fluoro-2-methylbenzenesulfonyl chloride
  • 2,5-Dimethylbenzenesulfonyl chloride

Uniqueness

4-Fluoro-2,5-dimethylbenzenesulfonyl chloride is unique due to the presence of both fluorine and methyl substituents on the benzene ring. This specific substitution pattern imparts distinct reactivity and properties compared to other benzenesulfonyl chlorides. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the methyl groups provide steric hindrance that can influence the selectivity of reactions .

Eigenschaften

Molekularformel

C8H8ClFO2S

Molekulargewicht

222.66 g/mol

IUPAC-Name

4-fluoro-2,5-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8ClFO2S/c1-5-4-8(13(9,11)12)6(2)3-7(5)10/h3-4H,1-2H3

InChI-Schlüssel

IBXSEFHRDGDRGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.